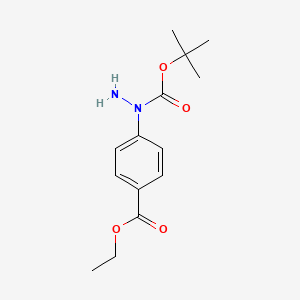
4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester
Descripción general
Descripción
4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester (4-TBE) is a hydrazine ester of benzoic acid that is commonly used in organic synthesis. It is a powerful reagent for the formation of hydrazones and other derivatives of benzene and its derivatives. 4-TBE can be used to synthesize a variety of compounds, including amines, amides, and carboxylic acids. It is also used in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals. 4-TBE is a versatile reagent that is widely used in the laboratory.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester serves as a pivotal intermediate in the synthesis of complex organic compounds. For instance, it has been involved in the solvent-dependent reactions leading to the synthesis of pyridazines, pyrrolidinyl-but-3-enoic acid ethyl esters, and amino-pyrroles, showcasing its versatility in divergent synthetic pathways under varying conditions (Rossi et al., 2007). Furthermore, its derivatives have facilitated the development of ruthenium-based catalysts for cyclopolymerization, advancing materials science through the creation of novel polymers (Mayershofer et al., 2006).
Catalysis and Transformation
This chemical entity also plays a role in catalytic processes, such as the conversion of tert-butyl esters to acid chlorides using thionyl chloride, highlighting its utility in facilitating selective transformations in synthetic chemistry (Greenberg & Sammakia, 2017). It acts as a building block for synthesizing anhydrides and esters through reactions catalyzed by weak Lewis acids, demonstrating its efficacy in esterification and anhydride formation processes (Bartoli et al., 2007).
Active Ester Intermediates
Moreover, its relevance extends to the study of active ester intermediates in peptide coupling, where derivatives such as benzotriazol-1-yl esters serve crucial roles in synthesizing peptides and understanding the dynamics of ester rearrangement during such couplings (Mahmoud et al., 2005).
Degradation Studies
In materials science, its analogs are used in studying the thermal and thermo-oxidative degradation of polymers like poly(ethylene terephthalate) and poly(butylene terephthalate), aiding in understanding the stability and degradation pathways of important industrial polymers (Botelho et al., 2001).
Safety and Hazards
The safety data sheet for benzoic acid, a related compound, indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . The specific safety and hazards of 4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester are not detailed in the search results.
Propiedades
IUPAC Name |
ethyl 4-[amino-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-8-11(9-7-10)16(15)13(18)20-14(2,3)4/h6-9H,5,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYWFCQWDGXMAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-Tert-butoxycarbonylhydrazino)benzoic acid ethyl ester | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1525946.png)

![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1525955.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid dihydrochloride](/img/structure/B1525956.png)

![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)

